6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition, particularly targeting bacterial DNA gyrase and other enzymes.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits bacterial DNA gyrase, preventing DNA replication and transcription.
Anti-inflammatory Activity: It inhibits the denaturation of proteins, which is a key process in inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxy-phenyl-acetic acid ethyl ester
Uniqueness
Compared to similar compounds, 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hexanoate ester group provides additional flexibility and potential for further functionalization .
Properties
Molecular Formula |
C22H28ClNO6 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C22H28ClNO6/c1-5-14-11-20(26)28-17-13-18(16(23)12-15(14)17)29-19(25)9-7-6-8-10-24-21(27)30-22(2,3)4/h11-13H,5-10H2,1-4H3,(H,24,27) |
InChI Key |
QLBNEIHEBILGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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